4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Overview
Description
4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom, an ethyl group, a methyl group, and a carbonyl chloride functional group attached to the pyrazole ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
The compound may affect biochemical pathways associated with its target. For instance, if it inhibits liver alcohol dehydrogenase, it could impact the metabolism of alcohol in the body .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
Based on its potential inhibition of liver alcohol dehydrogenase, it could potentially alter the metabolism of alcohol in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Amines, alcohols, thionyl chloride (SOCl2), oxalyl chloride (COCl)2
Major Products:
- Substituted pyrazole derivatives
- Amides and esters from condensation reactions
Scientific Research Applications
Chemistry: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound is utilized in the production of agrochemicals, dyes, and pigments. Its reactivity and functional groups make it suitable for various industrial applications .
Comparison with Similar Compounds
4-Bromo-3-Ethyl-1-Methyl-1H-Pyrazole: Similar structure but with different substitution pattern.
4-Bromo-1-Ethyl-1H-Pyrazole: Lacks the methyl group at the 3-position.
4-Bromo-5-Isopropyl-1H-Pyrazole: Contains an isopropyl group instead of an ethyl group.
Uniqueness: 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride is unique due to the presence of both the bromine atom and the carbonyl chloride group, which confer distinct reactivity and functional properties. Its specific substitution pattern allows for targeted synthesis of derivatives with desired biological and chemical activities.
Properties
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIQRBJWODQUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384060 | |
Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-00-6 | |
Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175277-00-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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